

N-Butyryl-N'-cinnamyl-piperazine IUPAC name and synonyms

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Compound of Interest

Compound Name: *N-Butyryl-N'-cinnamyl-piperazine*

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An In-Depth Technical Guide to N-Butyryl-N'-cinnamyl-piperazine

This technical guide provides a comprehensive overview of **N-Butyryl-N'-cinnamyl-piperazine**, a synthetic opioid of the cinnamylpiperazine class. The information is intended for researchers, scientists, and drug development professionals, summarizing its chemical identity, structure-activity relationships, pharmacological properties, and relevant experimental protocols.

Chemical Identity and Nomenclature

N-Butyryl-N'-cinnamyl-piperazine is a synthetic compound first synthesized in the late 1960s. [1] It serves as the prototypical backbone for a class of synthetic opioids. [1][2]

IUPAC Name: 1-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]butan-1-one [1]

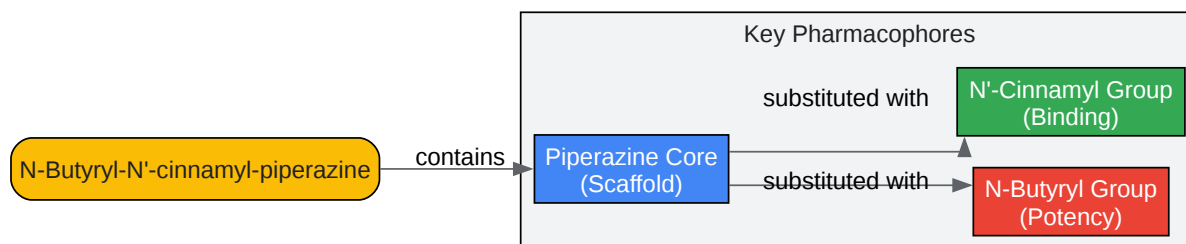
Table 1: Synonyms and Identifiers

Type	Identifier
Common Names	Bucinnazine, AP-237[1][2]
Systematic Synonym	1-N-butyryl-4-cinnamylpiperazine[3]
CAS Number	17719-89-0[1]
Molecular Formula	C ₁₇ H ₂₄ N ₂ O
Molecular Weight	272.4 g/mol [1]
InChI Key	ZQBMUHABRSEAIK-UXBLZVDNSA-N[1]

Structure-Activity Relationship (SAR)

The pharmacological activity of **N-Butyryl-N'-cinnamyl-piperazine** and its derivatives is dictated by three essential structural components.[1] Modifications to any of these moieties can significantly alter the compound's potency, efficacy, and overall pharmacological profile.[1]

- **The Piperazine Core:** This central heterocyclic ring is a crucial scaffold. Its conformation and the basicity of its nitrogen atoms are important for receptor interactions.[1]
- **The N-Acyl Moiety:** The butyryl group attached to one of the piperazine nitrogens is a significant contributor to the compound's opioid activity. Changes to this acyl chain have been shown to impact potency.[1]
- **The N'-Cinnamyl Moiety:** The cinnamyl group, specifically the trans (E) configuration, is considered vital for optimal activity. This part of the molecule is understood to interact with a hydrophobic pocket in the target receptor.[1]



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Caption: Logical relationship of the core pharmacophores in **N-Butyryl-N'-cinnamyl-piperazine**.

Pharmacological and Toxicological Data

N-Butyryl-N'-cinnamyl-piperazine and its analogs are potent opioids that primarily act via the μ -opioid receptor (MOR).^[1] While specific quantitative data for the parent compound is limited in the provided literature, studies on its close analogs, such as 2-methyl AP-237 and AP-238, offer insight into the class's activity.

Table 2: In Vitro μ -Opioid Receptor (MOR) Activation for Cinnamylpiperazine Analogs^[3]

Compound	Potency (EC ₅₀ , nM)	Efficacy (E _{max} , % relative to Hydromorphone)
AP-238	248	Not specified
2-Methyl AP-237	Not specified	125%
Data derived from a β -arrestin2 (β arr2) recruitment assay.		

Table 3: Postmortem Toxicological Findings for Cinnamylpiperazine Analogs^[3]

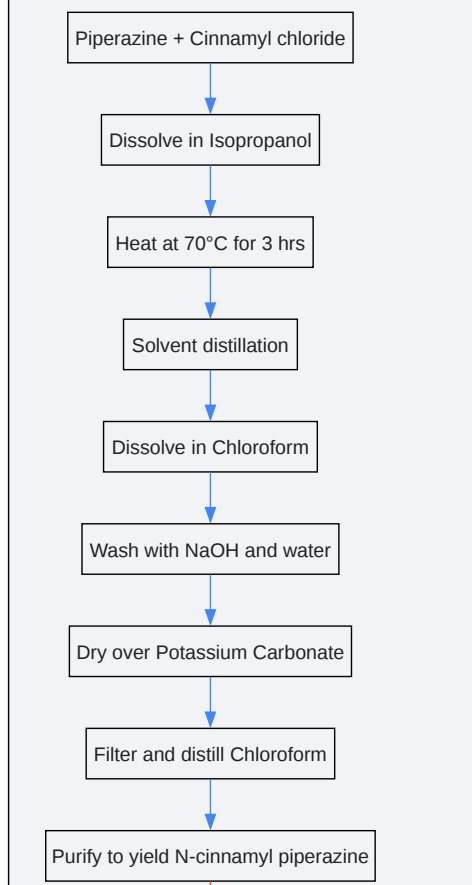
Compound	Concentration Range (ng/mL)	Number of Cases
2-Methyl AP-237	820 - 5800	4
AP-238	87 - 120	2

Experimental Protocols

Synthesis Workflow

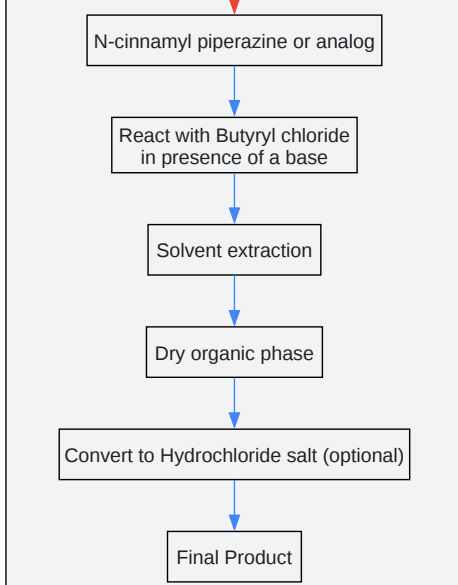
The synthesis of **N-Butyryl-N'-cinnamyl-piperazine** analogs generally involves a multi-step process. The following workflow illustrates the synthesis of the N-cinnamyl piperazine precursor followed by the acylation step to yield the final product, based on protocols for related compounds.^[4]^[5]

Step 1: Synthesis of N-cinnamyl piperazine Precursor



Precursor

Step 2: Acylation to Final Product (Analog Example)

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Caption: General workflow for the synthesis of **N-Butyryl-N'-cinnamyl-piperazine** and its analogs.

Protocol Detail: Synthesis of N-cinnamyl piperazine[5]

- Dissolve absolute piperazine (2.5 moles) in 1 liter of isopropanol.
- Add cinnamyl chloride (0.5 moles) dropwise at room temperature.
- Heat the mixture at 70°C for 3 hours with mixing.
- Distill the solvent away.
- Dissolve the reaction mixture in 500 ml of chloroform and wash with sodium hydroxide and water.
- Dry the organic phase over potassium carbonate and filter.
- Distill the chloroform in vacuo.
- Remove excess piperazine by sublimation and distill the residue to obtain N-cinnamyl piperazine.

Protocol Detail: Synthesis of N-butyryl-N'-cinnamyl-2-methyl-piperazine hydrochloride (as a representative analog)[4]

- Suspend 2-methyl-piperazine dihydrochloride (0.2 M) in 200 ml of isopropanol.
- Add 2-methyl-piperazine (0.2 M) under strong agitation.
- React with butyryl chloride in the presence of a base.
- Adjust the pH to 11 with 10% NaOH and extract three times with 150 ml of benzene.
- Pool the organic phases, dry with anhydrous sodium sulphate, and filter.
- The final product is then separated from the reaction solvent, typically in the form of the hydrochloride salt.

Analytical and Bioanalytical Methodologies

Chromatographic techniques are essential for the separation and unambiguous identification of **N-Butyryl-N'-cinnamyl-piperazine** and its metabolites from complex matrices.[\[1\]](#)

- Gas Chromatography-Mass Spectrometry (GC-MS): A well-established technique for the analysis of volatile and thermally stable compounds like those in the cinnamylpiperazine class.[\[1\]](#)
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Used for the quantitative confirmation of cinnamylpiperazines in antemortem and postmortem samples.[\[3\]](#)

Pharmacological Assay Protocol: β -arrestin2 (β arr2) Recruitment Assay

This assay is used to determine the activation potential of compounds at the μ -opioid receptor.[\[3\]](#)

- Cell Line: Utilize a cell line (e.g., U2OS) stably co-expressing the human μ -opioid receptor and a β -arrestin2-EFC fusion protein.
- Compound Preparation: Prepare serial dilutions of the test compound (e.g., 2-methyl AP-237, AP-238) and a reference agonist (e.g., hydromorphone).
- Incubation: Add the diluted compounds to the cells and incubate to allow for receptor binding and β -arrestin2 recruitment.
- Detection: Following incubation, add detection reagents. The recruitment of β -arrestin2 to the activated receptor brings enzyme fragments into proximity, generating a chemiluminescent signal.
- Data Analysis: Measure the signal using a luminometer. Plot the signal intensity against the compound concentration to generate dose-response curves. From these curves, calculate potency (EC_{50}) and efficacy (E_{max}) values relative to the reference agonist.

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